Transcrocetinate sodium salt
Description
Historical Context of Oxygen Diffusion Enhancement Compounds
The exploration of compounds that could improve the movement of oxygen into tissues has a history rooted in natural products.
Initial research centered on crocetin (B7823005), a natural apocarotenoid dicarboxylic acid found in the saffron crocus (Crocus sativus) and Gardenia jasminoides fruits. wikipedia.orgacemap.info First recognized as a plant carotenoid in 1818, crocetin has long been studied for its biological activities. wikipedia.org Investigations demonstrated that crocetin is effective in upregulating tissue oxygenation. nih.govunhas.ac.id However, a significant challenge with crocetin is its poor solubility, which complicates its use in research and clinical applications. purecrocin.comnih.gov
To overcome the solubility issues of crocetin, researchers developed its sodium salt. purecrocin.comwikipedia.org This process involves reacting crocetin derived from saffron with sodium hydroxide (B78521). purecrocin.comwikipedia.org Further research revealed a crucial distinction between the isomers of crocetin. Studies showed that the trans isomer is effective at improving oxygen diffusivity, whereas the cis isomer appears to lack this effect. nih.govunhas.ac.idresearchgate.net This discovery led to the specific isolation and use of the trans isomer, known as transcrocetinate sodium salt (TSC), which combines the oxygen-diffusing benefits of the trans-configuration with improved solubility. nih.govunhas.ac.id
Nomenclature and Classification of this compound
The precise naming and classification of this compound are based on its distinct chemical structure.
Transcrocetinate sodium belongs to a class of substances known as bipolar trans-carotenoid salts. wikipedia.orgpurecrocin.com This group is a subclass of oxygen diffusion-enhancing compounds. wikipedia.orgpurecrocin.com Transcrocetinate sodium was one of the first compounds in this class to be discovered. wikipedia.org Its mechanism involves increasing the diffusion rate of oxygen, facilitating its movement from red blood cells to tissues. purecrocin.compurecrocin.com
Transcrocetinate sodium is the disodium (B8443419) salt of crocetin. ontosight.ainih.gov Crocetin itself is a natural apocarotenoid dicarboxylic acid. wikipedia.orgacemap.info Apocarotenoids are carotenoid derivatives formed by the cleavage of the polyene chain. The structure of crocetin features a C20 carbon backbone with a carboxylic acid group at each end. nih.gov Therefore, transcrocetinate sodium is chemically defined as the salt of this specific dicarboxylic acid. wikipedia.org
Current Research Significance in Hypoxia and Ischemia
This compound is the subject of intense investigation for its potential to treat a variety of conditions characterized by hypoxia (low oxygen in tissues) and ischemia (restricted blood supply). nih.govresearchgate.net The compound is designed to increase the oxygenation of hypoxic tissues by enhancing the diffusivity of oxygen. purecrocin.com
Research has shown that transcrocetinate sodium may be beneficial in treating hemorrhagic shock, where it could reverse the dangerous drop in blood pressure caused by severe blood loss. purecrocin.comacemap.info Further studies in animal models and human clinical trials have suggested its potential utility in conditions such as myocardial infarction (heart attack) and stroke. wikipedia.orgacemap.info
A significant area of current research is its use as a radiosensitizer in cancer therapy. wikipedia.orgnih.gov In many solid tumors, hypoxic regions are resistant to radiation therapy. researchgate.net By increasing the oxygen levels in these cancerous tissues, transcrocetinate sodium may enhance the effectiveness of radiation treatment. nih.govwikipedia.org This application has been investigated in aggressive brain cancers like glioblastoma. wikipedia.orgwikipedia.org
Chemical Properties of this compound
| Property | Value |
| IUPAC Name | disodium;(2E,4E,6E,8E,10E,12E,14E)-2,6,11,15-tetramethylhexadeca-2,4,6,8,10,12,14-heptaenedioate |
| Molecular Formula | C20H22Na2O4 |
| Molecular Weight | 372.4 g/mol |
| CAS Registry Number | 591230-99-8 |
| Synonyms | Trans sodium crocetinate, TSC, Sodium crocetinate, Crocetin sodium salt |
Properties
IUPAC Name |
disodium;2,6,11,15-tetramethylhexadeca-2,4,6,8,10,12,14-heptaenedioate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H24O4.2Na/c1-15(11-7-13-17(3)19(21)22)9-5-6-10-16(2)12-8-14-18(4)20(23)24;;/h5-14H,1-4H3,(H,21,22)(H,23,24);;/q;2*+1/p-2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RMDMBHQVNHQDDD-UHFFFAOYSA-L | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=CC=CC=C(C)C=CC=C(C)C(=O)[O-])C=CC=C(C)C(=O)[O-].[Na+].[Na+] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H22Na2O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
372.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanistic Elucidation of Oxygen Diffusion Enhancement
Molecular Interactions with Aqueous Solutions
The primary action of transcrocetinate sodium salt occurs at the molecular level within the aqueous environment of blood plasma. It influences the arrangement and bonding of water molecules, which in turn affects the diffusion of dissolved gases like oxygen.
Hypothesized Alteration of Water Molecule Arrangement in Blood Plasma
This compound is hypothesized to alter the structure of water in blood plasma by inducing a more ordered arrangement of water molecules. researchgate.netresearchgate.net As a bipolar trans-carotenoid salt, TSC exerts hydrophobic effects on the water molecules in the plasma. wikipedia.org This interaction is thought to transiently increase the hydrogen bonds between water molecules. medrxiv.orgmedrxiv.org The result is an enhanced organizational matrix within the plasma, creating wider and more direct pathways for oxygen to move. medrxiv.org This more structured organization of water molecules is believed to facilitate the diffusion of oxygen through the plasma. wikipedia.orgpurecrocin.com
Influence on Hydrogen Bonding within Plasma Water
The core of TSC's mechanism lies in its ability to influence hydrogen bonding within the water of blood plasma. researchgate.netresearchgate.netnih.gov It is proposed that TSC causes the formation of additional hydrogen bonds among water molecules. researchgate.netresearchgate.netnih.gov This effect is characteristic of compounds known as kosmotropes, which increase the order and hydrogen bonding of water. researchgate.net By transiently increasing these hydrogen bonds, TSC enhances the organizational structure of the plasma. medrxiv.orgmedrxiv.org Molecular simulations have suggested that the observed increase in the diffusivity of molecules like oxygen and glucose occurs specifically within these regions of ordered water structure created by increased hydrogen bonding. nih.gov
Facilitation of Oxygen Transport Dynamics
By altering the physical properties of blood plasma, this compound directly impacts the dynamics of oxygen transport, from its diffusion through the plasma to its delivery to tissues.
Enhanced Oxygen Diffusion Rate through Blood Plasma
A primary and well-documented effect of this compound is the enhancement of the oxygen diffusion rate through aqueous solutions like blood plasma. nih.govnih.govnih.gov In-vitro studies have demonstrated that TSC can increase the diffusion of oxygen in water by as much as 25-30%. nih.gov This increased diffusivity is considered the principal mechanism through which TSC exerts its effects. purecrocin.comnih.gov By reducing the resistance to oxygen transfer within the plasma, TSC facilitates the passive diffusion of oxygen from areas of high concentration to areas of low concentration. medrxiv.orgmedrxiv.org This phenomenon is based on physical-chemical principles, as described by Fick's Law, which states that the flux of a substance is proportional to its diffusivity and the concentration gradient. medrxiv.org
Increased Oxygen Movement from Erythrocytes to Hypoxic Tissues
The enhanced diffusion of oxygen through the plasma directly translates to an increased movement of oxygen from erythrocytes (red blood cells) to tissues suffering from a lack of oxygen (hypoxia). researchgate.netpurecrocin.compurecrocin.com The diffusion of oxygen through the plasma is a rate-limiting step in delivering oxygen to the body's tissues. medrxiv.org By increasing the diffusivity of oxygen, TSC helps to overcome this barrier, thereby improving the oxygenation of hypoxic tissues. purecrocin.comnih.gov This increased efficiency of oxygen transfer may lead to improved clinical outcomes in conditions characterized by hypoxemia. medrxiv.org
Differentiation from Biochemical Pharmacological Mechanisms
The mechanism of action of this compound is fundamentally different from that of most pharmaceutical drugs, which typically rely on biochemical interactions with receptors or enzymes. medrxiv.org TSC's effects are based on physical-chemical principles, specifically its ability to alter the structure and properties of water in blood plasma to improve oxygen diffusivity. medrxiv.org While TSC has been noted to scavenge free radicals, the concentrations required for this effect are higher than those that produce beneficial effects in conditions like hemorrhagic shock. nih.gov Furthermore, other radical scavengers have not demonstrated the same effect on oxygen consumption during shock, suggesting that this is not the primary mechanism of action. nih.gov Therefore, TSC's role as an oxygen diffusion enhancer represents a novel therapeutic approach that does not depend on conventional pharmacological pathways. nih.gov
Synthetic Pathways and Isomeric Considerations
Derivation from Natural Precursors
The journey to obtaining transcrocetinate sodium salt begins with the extraction of its parent compound, crocetin (B7823005), from botanical sources. This is followed by a chemical conversion to yield the desired sodium salt.
Extraction of Crocetin from Botanical Sources (e.g., Saffron, Gardenia jasminoides)
Crocetin is a natural dicarboxylic acid found in the stigmas of the saffron crocus (Crocus sativus) and the fruits of the gardenia (Gardenia jasminoides) plant. nih.govwikipedia.org Saffron, while a well-known source, is expensive, which has led to the exploration of more economical alternatives like gardenia fruits. wikipedia.orgmdpi.com
The extraction process from saffron typically involves repeated washing of the saffron stigmas with warm, distilled water until the characteristic color is no longer extracted. google.comgoogle.comnih.gov The resulting colored liquid is then filtered. google.comgoogle.com For Gardenia jasminoides, a common method involves extraction with 50% ethanol. mdpi.com The crude extract from either source contains crocetin in the form of its glycoside esters, known as crocins. nih.govmdpi.com To liberate the crocetin, a hydrolysis step is necessary. This is often achieved through alkaline hydrolysis, for instance, by using a sodium hydroxide (B78521) solution, which cleaves the sugar moieties from the crocetin backbone. frontiersin.org
Table 1: Comparison of Botanical Sources for Crocetin Extraction
| Botanical Source | Primary Compound Extracted | Common Extraction Solvent(s) | Key Considerations |
| Saffron (Crocus sativus) | Crocins (Crocetin glycosides) | Warm distilled water | High cost of raw material. nih.gov |
| Gardenia jasminoides | Crocins (Crocetin glycosides) | 50% Ethanol, Methanol (B129727), Water | More economical source than saffron. wikipedia.orgmdpi.comnih.gov |
Chemical Conversion to this compound
Once crocetin is obtained, it is converted to its sodium salt, this compound (TSC). nih.govgoogle.comnih.gov This is typically achieved by reacting the crocetin with a base, such as sodium hydroxide (NaOH). google.comgoogle.compurecrocin.com This acid-base reaction results in the formation of the disodium (B8443419) salt of crocetin. google.comgoogle.com The reaction with sodium hydroxide naturally produces a mixture of both the cis and trans isomers of sodium crocetinate. google.comgoogle.com
Isomeric Purity and Functional Specificity
The spatial arrangement of the atoms in the crocetin molecule, specifically the configuration around its double bonds, gives rise to cis and trans isomers. nih.govsciencenotes.orgwikipedia.org This isomeric form is a critical determinant of the compound's biological activity.
Isolation of the trans-Isomer from Isomeric Mixtures
The synthesis of sodium crocetinate results in a mixture of isomers, but only the trans-isomer is considered to be fully effective for certain biological applications. google.comgoogle.com Therefore, a purification step to isolate the trans-isomer is essential. A common method for this separation involves dissolving the isomeric mixture in methanol. google.comgoogle.com The trans-isomer is then selectively precipitated from the methanolic solution using a weak acid, such as glacial acetic acid. google.comgoogle.com Following precipitation, a small amount of sodium hydroxide is added to form the sodium salt, which is then dried, often through freeze-drying, to yield pure this compound. google.comgoogle.com The choice of alcohol as a solvent appears to be important, with methanol favoring the selection of the trans form. google.comgoogle.com
Functional Inactivity and Antagonistic Effects of the cis-Isomer
Research has indicated that the different isomers of sodium crocetinate possess distinct functional properties. google.comgoogle.com The trans-isomer is the biologically active form responsible for enhancing oxygen diffusivity. google.comgoogle.comnih.gov In contrast, the cis-isomer is not only functionally inactive in this regard but has been observed to have antagonistic effects. google.comgoogle.comnih.gov The presence of the cis-isomer appears to negate the beneficial effects of the trans-isomer, particularly after a certain concentration level is reached. google.comgoogle.com This underscores the critical importance of isolating the pure trans-isomer for consistent and predictable biological outcomes.
Table 2: Functional Comparison of Sodium Crocetinate Isomers
| Isomer | Biological Activity (Oxygen Diffusivity) | Observed Effects |
| trans-Isomer | Active | Increases oxygen diffusivity. google.comgoogle.comnih.gov |
| cis-Isomer | Inactive/Antagonistic | Does not improve oxygen diffusivity and can negate the effects of the trans-isomer. google.comgoogle.comnih.gov |
Current Methodologies for Preparation and Purification
Modern methodologies for the preparation and purification of this compound build upon the foundational principles of extraction, conversion, and isomeric separation. High-performance liquid chromatography (HPLC) is a key analytical technique used to assess the purity of the final product, ensuring it is predominantly the trans-isomer. frontiersin.org
A typical purification process can be summarized as follows:
Extraction and Hydrolysis: Crocins are extracted from a botanical source (e.g., Gardenia jasminoides fruit waste) using a solvent like 50% ethanol. mdpi.com Enzymatic or alkaline hydrolysis is then used to convert the crocins to crocetin. mdpi.comfrontiersin.org
Initial Purification: The crude crocetin may be subjected to techniques like macroporous resin adsorption to remove impurities. mdpi.com
Conversion to Sodium Salt: The purified crocetin is reacted with sodium hydroxide to form a mixture of cis- and trans-sodium crocetinate. google.comgoogle.com
Isomeric Separation: The isomeric mixture is dissolved in methanol, and the trans-isomer is selectively precipitated with a weak acid. google.comgoogle.com
Final Salt Formation and Drying: The precipitated trans-crocetin is converted back to its sodium salt with sodium hydroxide and then dried, often by freeze-drying, to obtain the final, pure this compound. google.comgoogle.com
Recent advancements also explore techniques like centrifugal partition chromatography (CPC) for the high-purity preparation of trans-crocetin from hydrolyzed crocins. mdpi.com
Preclinical Pharmacological Investigations and Therapeutic Potential
Models of Hemorrhagic Shock and Ischemia
Studies in animal models of severe blood loss have demonstrated the potential of transcrocetinate sodium salt to counteract the life-threatening consequences of hemorrhagic shock.
In rat models of hemorrhagic shock, administration of this compound has been shown to restore critical physiologic parameters. nih.govnih.gov Following severe hemorrhage, treated rats exhibited a rise in blood pressure and a reduction in elevated plasma lactate (B86563) levels. nih.govnih.gov These effects are attributed to the compound's ability to increase whole-body oxygen consumption rates, suggesting that the physiological benefits are derived from increased oxygen availability to the tissues. nih.gov The efficacy of TSC in restoring these parameters has been observed even when the treatment is delayed after the initial hemorrhage. nih.gov Research has also been conducted in swine, indicating the compound's potential across different animal models. nih.gov
Table 1: Effects of this compound on Physiologic Parameters in a Rat Hemorrhagic Shock Model This table is interactive and allows for sorting and filtering of data.
| Animal Model | Condition | Parameter Measured | Outcome with TSC Treatment | Source Citation(s) |
|---|---|---|---|---|
| Rat | Hemorrhagic Shock | Blood Pressure | Increased | nih.gov, nih.gov |
| Rat | Hemorrhagic Shock | Plasma Lactate | Decreased | nih.gov, nih.gov |
| Rat | Hemorrhagic Shock | Whole-Body Oxygen Consumption | Increased | nih.gov |
Beyond restoring systemic parameters, this compound has been found to mitigate organ damage resulting from hemorrhagic shock. In rat studies, TSC treatment was associated with less cellular damage in the liver and kidney. nih.gov Specifically, therapy with TSC after severe hemorrhage prevented the typical increase in liver enzymes (transaminases) measured 24 hours post-event, indicating a protective effect against secondary liver damage. nih.gov
Studies in Ischemic and Hypoxic Tissue Injury
The therapeutic potential of this compound has been extensively investigated in models of tissue injury caused by restricted blood flow (ischemia) and inadequate oxygen supply (hypoxia).
In rat models of myocardial ischemia/reperfusion (MI/R) injury, this compound demonstrated significant cardioprotective effects. nih.gov Administration of TSC reduced the myocardial infarct size and lowered the elevated serum levels of lactate dehydrogenase (LDH) and creatine (B1669601) kinase (CK), both markers of cardiac muscle damage. nih.gov Furthermore, TSC treatment attenuated oxidative stress in the heart tissue of MI/R rats. nih.gov It also relieved ischemia/reperfusion-induced myocardial apoptosis (programmed cell death), as shown by a reduced number of TUNEL-positive cells, decreased caspase-3 activity, and a favorable shift in the ratio of pro-apoptotic (Bax) to anti-apoptotic (Bcl-2) proteins. nih.gov
Table 2: Cardioprotective Effects of this compound in a Rat Myocardial Ischemia/Reperfusion Model This table is interactive and allows for sorting and filtering of data.
| Parameter Measured | Effect of TSC Treatment | Implication | Source Citation(s) |
|---|---|---|---|
| Myocardial Infarct Size | Reduced | Preservation of heart tissue | nih.gov |
| Serum LDH and CK Levels | Reduced | Less cardiac muscle damage | nih.gov |
| Oxidative Stress | Attenuated | Protection against free radical damage | nih.gov |
| Myocardial Apoptosis | Reduced | Increased cardiomyocyte survival | nih.gov |
| Caspase-3 Activity | Decreased | Inhibition of cell death pathway | nih.gov |
| Bax Protein Level | Decreased | Anti-apoptotic effect | nih.gov |
| Bcl-2 Protein Level | Increased | Pro-survival effect | nih.gov |
The neuroprotective potential of this compound has been established in various rodent models of ischemic and hemorrhagic stroke. nih.govnih.gov In rat models of transient focal ischemia, delayed treatment with TSC significantly reduced the infarct volume. nih.govnih.gov This structural improvement was accompanied by better functional outcomes, as measured by multi-scale behavioral assessments and automated gait analysis. nih.gov Studies also show that TSC can increase tissue oxygenation in the ischemic penumbra, the area of moderately ischemic brain tissue surrounding a core of severe ischemia. nih.gov
In a rat model of intracerebral hemorrhage (ICH), TSC treatment reduced both edema (swelling) and the volume of the hemorrhage. nih.gov This suggests that the compound may be beneficial regardless of whether a stroke is ischemic or hemorrhagic in nature. nih.govnih.gov Additionally, in a rabbit model of acute ischemic stroke, TSC was found to be effective, suggesting its potential as a standalone therapy or in combination with existing treatments. q4cdn.com
The application of this compound has been explored in conditions of peripheral ischemia. researchgate.net While many studies focus on cardiac and cerebral events, the fundamental mechanism of enhancing oxygen diffusion is relevant to any tissue suffering from hypoxia. nih.govq4cdn.com Research has been conducted in the context of peripheral artery disease (PAD), a condition characterized by narrowed arteries reducing blood flow to the limbs. researchgate.net These investigations in animal models aim to determine if improving oxygen delivery with TSC can alleviate the symptoms of peripheral ischemia. researchgate.net
Acute Respiratory Distress Syndrome (ARDS) in Animal Models
Preclinical studies have explored the utility of this compound in animal models of acute lung injury, a condition that shares key pathophysiological features with ARDS in humans. In a study utilizing an oleic acid-induced lung injury model in rats, administration of TSC was investigated for its ability to improve arterial oxygenation. nih.gov This model mimics the hypoxemia characteristic of ARDS. nih.gov The rationale for this investigation stems from TSC's proposed mechanism of action: increasing the diffusion rate of oxygen through plasma, which could be beneficial in respiratory insufficiencies. nih.gov
Further research in a rat model of high-altitude acute lung injury (HALI) demonstrated that TSC exhibited significant anti-hypoxic activity. nih.gov In this study, TSC administration led to a marked extension in survival time in both a normobaric closed hypoxia model and an acute hypoxia model simulating high altitude ascent. nih.gov These findings suggest a potential therapeutic role for TSC in mitigating the severe hypoxemia associated with ARDS.
Renoprotection in Cellular Models of Cytotoxicity
The protective effects of this compound on kidney cells have been investigated in in vitro models of cytotoxicity. One study focused on myoglobin-induced cytotoxicity in human embryonic kidney (HEK-293) cells, a model relevant to rhabdomyolysis-induced acute kidney injury. nih.gov Pretreatment of HEK-293 cells with TSC was found to reduce the cytotoxicity and production of reactive oxygen species (ROS) caused by myoglobin (B1173299). nih.govdovepress.com Furthermore, TSC pretreatment was observed to condense the levels of autophagy and apoptosis markers that were elevated in response to myoglobin-induced cytotoxicity. nih.govdovepress.com
Another study evaluated the protective effect of TSC against cytotoxicity induced by a contrast agent, sodium amidotrizoate/meglumine amidotrizoate (SAMA), in HEK-293 cells. mdpi.com Exposure of these cells to SAMA resulted in reduced viability, increased apoptotic cells, and enhanced ROS production. mdpi.com Pretreatment with TSC significantly attenuated this contrast-induced cytotoxicity. mdpi.com The protective mechanism appeared to involve the reduction of intracellular ROS production and modulation of the ERK, apoptosis, and autophagy pathways. mdpi.com
A study in a rat model of colistin-induced nephrotoxicity further supports the renoprotective potential of TSC. youtube.com Colistin (B93849) administration led to significant increases in serum creatinine (B1669602), BUN, and markers of oxidative stress, inflammation, and apoptosis in kidney tissue. youtube.com Co-administration of TSC with colistin restored most of these alterations, suggesting that TSC can mitigate colistin-induced kidney injury by addressing oxidative stress, inflammation, and apoptosis. youtube.com
| Model | Cell Line/Animal Model | Inducing Agent | Key Findings | Reference |
| Rhabdomyolysis-induced Acute Kidney Injury | HEK-293 cells | Myoglobin | TSC reduced cytotoxicity, ROS production, and markers of apoptosis and autophagy. | nih.govdovepress.com |
| Contrast-induced Nephropathy | HEK-293 cells | Sodium amidotrizoate/meglumine amidotrizoate (SAMA) | TSC attenuated cytotoxicity, reduced ROS, and modulated ERK, apoptosis, and autophagy pathways. | mdpi.com |
| Drug-induced Nephrotoxicity | Rat | Colistin | TSC restored renal function and reduced markers of oxidative stress, inflammation, and apoptosis. | youtube.com |
Oncological Applications in Hypoxic Tumor Microenvironments
The hypoxic nature of solid tumors is a significant barrier to the efficacy of many cancer therapies. This compound, by virtue of its ability to enhance oxygen diffusion, has been investigated as a strategy to overcome this therapeutic resistance.
The primary mechanism by which this compound is thought to exert its anticancer effects is through the re-oxygenation of hypoxic tumor tissues. cuttingedgehyperbaric.comaacrjournals.org Hypoxia in tumors leads to resistance to both radiotherapy and chemotherapy. aacrjournals.org TSC has been shown to transiently increase oxygen levels in normal brain and brain tumors. aacrjournals.org This improvement in intratumor oxygenation is a critical step in enhancing the effectiveness of subsequent treatments. aacrjournals.org The fundamental action of TSC is to increase the rate of oxygen diffusion from erythrocytes to the tissues by altering the structure of water in blood plasma through the formation of additional hydrogen bonds. nih.gov
By addressing tumor hypoxia, this compound has demonstrated the potential to enhance the efficacy of conventional cancer treatments. In a preclinical model of hypoxic glioblastoma in rats, the addition of TSC to a regimen of temozolomide (B1682018) and radiation therapy resulted in a statistically significant improvement in mean survival compared to temozolomide alone or temozolomide with radiation. cuttingedgehyperbaric.com Furthermore, the combination of TSC with temozolomide and radiotherapy led to a significant reduction in tumor size as documented by magnetic resonance imaging. cuttingedgehyperbaric.com These findings suggest that TSC can act as a radiosensitizer for hypoxic brain tumors, improving both radiological and clinical effectiveness of standard treatments. cuttingedgehyperbaric.com The ability of TSC to increase oxygen diffusion into hypoxic cancerous tissue makes the cancer more susceptible to radiation therapy. iiarjournals.org
| Tumor Model | Animal Model | Therapeutic Combination | Key Outcomes | Reference |
| Glioblastoma | Rat | TSC + Temozolomide + Radiation | Improved mean survival; Reduced tumor size | cuttingedgehyperbaric.com |
The chemoresistance of solid tumors, including to drugs like gemcitabine (B846), is often exacerbated by the hypoxic microenvironment. nih.govnih.gov Hypoxia is known to induce the expression of Hypoxia-Inducible Factor-1α (HIF-1α), a transcription factor that orchestrates a cellular response to low oxygen levels. nih.govnih.gov High HIF-1α expression has been linked to reduced sensitivity to gemcitabine. nih.gov
While direct studies on the mechanistic interaction between this compound and gemcitabine are limited, the chemo-sensitizing effect of TSC can be inferred from its primary mechanism of action. By increasing the diffusion of oxygen into hypoxic tumor tissues, TSC can alleviate the hypoxic conditions that drive chemoresistance. nih.gov This re-oxygenation would likely lead to a decrease in the stabilization and activity of HIF-1α. nih.gov As HIF-1α is a key mediator of hypoxia-induced resistance, its downregulation by TSC-mediated oxygenation would, in turn, increase the tumor's sensitivity to chemotherapeutic agents like gemcitabine. Studies have shown that hyperbaric oxygen, which also increases oxygen availability, can enhance gemcitabine-induced apoptosis in pancreatic cancer cells. cuttingedgehyperbaric.comunina.it Therefore, the mechanistic basis for TSC's chemo-sensitization to gemcitabine is strongly suggested to be its ability to reverse hypoxia-induced resistance pathways, primarily through the modulation of the HIF-1α signaling cascade.
Exploration in Additional Hypoxia-Related Conditions
The therapeutic potential of this compound extends beyond oncology and ARDS to other conditions where hypoxia and ischemia are key pathological features. aacrjournals.orgnih.govaacrjournals.org Preclinical research has shown promise for TSC in the context of stroke and myocardial infarction. nih.gov
In rodent models of both occlusive and hemorrhagic stroke, delayed treatment with TSC has been shown to improve outcomes. unina.it Specifically, TSC reduced infarct volume in a model of transient focal ischemia and decreased edema and hemorrhagic volume in a model of intracerebral hemorrhage. unina.it These findings suggest that TSC could be a beneficial therapeutic agent for early stroke intervention. unina.it
Furthermore, in a rat model of myocardial ischemia/reperfusion injury, TSC treatment was found to reduce myocardial infarct size and attenuate oxidative stress. cuttingedgehyperbaric.com The protective mechanism in this model was linked to the activation of the SIRT3/FOXO3a/SOD2 signaling pathway and a reduction in myocardial apoptosis. cuttingedgehyperbaric.com In obese mice subjected to cerebral ischemia and reperfusion, a specific administration strategy of TSC significantly reduced brain edema, infarct volume, and hemorrhagic transformation, while improving neurological function. iiarjournals.org These neuroprotective effects were associated with a reduction in markers of oxidative stress and inflammation. iiarjournals.org
Atherosclerosis Research in Animal Models
The potential of saffron-derived compounds, particularly the carotenoid crocetin (B7823005), a precursor to this compound, to combat atherosclerosis has been explored in various animal models. These studies primarily focus on the compound's effects on lipid profiles, oxidative stress, and the development of atherosclerotic plaques.
Research in hyperlipidemic animal models has demonstrated the anti-atherosclerotic properties of crocetin. In one study, hyperlipidemic rabbits fed a high-fat diet for eight weeks developed significant atherosclerotic lesions in their thoracic aortas. nih.gov Supplementation with crocetin, however, markedly reduced the progression of these lesions. nih.gov This effect was attributed to the suppression of low-density lipoprotein (LDL) oxidation, a key event in the pathogenesis of atherosclerosis. nih.gov While plasma lipid levels remained largely unchanged, crocetin treatment significantly decreased plasma levels of oxidized LDL (Ox-LDL) and thiobarbituric acid reactive substances (TBARS), a marker of oxidative stress. nih.gov Furthermore, the total antioxidant capacity and superoxide (B77818) dismutase (SOD) activity in the plasma of crocetin-treated rabbits were notably increased. nih.gov
Another investigation utilized a high-cholesterol diet in rats to induce atherosclerosis. This study confirmed that crocetin treatment could significantly ameliorate hyperlipidemia, suggesting its beneficial impact on the lipid profile and its potential to attenuate the progression of atherosclerosis. nih.gov The findings indicated that crocetin's mechanism of action involves not only managing lipid metabolism but also inhibiting inflammatory responses and the p38 MAPK signaling pathway, which are implicated in the development of atherosclerosis. nih.gov
The table below summarizes the key findings from a study on hyperlipidemic rabbits.
| Parameter | High-Fat Diet Group | High-Fat Diet + Crocetin Group | Key Finding | Reference |
| Atherosclerotic Lesion Progression | Severe | Markedly Reduced | Crocetin significantly reduces the development of atherosclerotic plaques. | nih.gov |
| Plasma Ox-LDL Levels | Significantly Elevated | Significantly Reduced | Crocetin lowers levels of harmful oxidized LDL. | nih.gov |
| Plasma TBARS Levels | Significantly Elevated | Significantly Reduced | Crocetin reduces markers of oxidative stress. | nih.gov |
| Plasma Total Antioxidant Capacity | - | Obviously Increased | Crocetin enhances the body's antioxidant defenses. | nih.gov |
| Plasma SOD Activity | - | Obviously Increased | Crocetin boosts the activity of a key antioxidant enzyme. | nih.gov |
These preclinical findings suggest that crocetin, and by extension its derivatives like this compound, may hold therapeutic promise in the management of atherosclerosis through their antioxidant and anti-inflammatory properties.
Investigational Use in Chronic Organ Failures (e.g., Congestive Heart Failure, Chronic Renal Failure)
The therapeutic potential of compounds derived from saffron has also been investigated in animal models of chronic organ failures, including congestive heart failure and kidney disease.
Congestive Heart Failure:
A comprehensive study investigated the effects of crocetin in rat models of chronic heart failure induced by three different methods: abdominal aorta constriction, renal hypertension, and coronary artery ligation. mdpi.com The research demonstrated that both preventive and therapeutic administration of crocetin significantly improved cardiac function in all three models. mdpi.comnih.gov Notably, the preventive administration of crocetin showed more pronounced beneficial effects, suggesting that early intervention could lead to better outcomes. mdpi.com
The study revealed that long-term administration of crocetin was more effective than short-term treatment in improving cardiac function. mdpi.com Key indicators of cardiac performance, such as ejection fraction (EF), fractional shortening (FS), and stroke volume (SV), were significantly increased following crocetin treatment. mdpi.com Histopathological analysis showed that crocetin administration led to a significant reduction in myocardial fibrosis and inflammatory cell infiltration, and inhibited myocardial cell hypertrophy. These findings suggest that crocetin can mitigate the pathological remodeling of the heart that occurs in chronic heart failure. mdpi.com
The table below presents the outcomes of crocetin administration in rat models of heart failure.
| Parameter | Heart Failure Model Groups (Untreated) | Heart Failure Model Groups + Crocetin | Key Finding | Reference |
| Cardiac Function (EF, FS, SV) | Impaired | Significantly Improved | Crocetin enhances the contractile function of the heart. | mdpi.com |
| Myocardial Fibrosis | Present | Significantly Reduced | Crocetin helps to prevent the stiffening of the heart muscle. | mdpi.com |
| Inflammatory Cell Infiltration | Present | Significantly Reduced | Crocetin exhibits anti-inflammatory effects in the heart. | mdpi.com |
| Myocardial Cell Hypertrophy | Present | Inhibited | Crocetin can prevent the enlargement of heart muscle cells. | mdpi.com |
Chronic Renal Failure:
Direct preclinical research on the effects of this compound in animal models of chronic renal failure is limited. However, a recent study explored its renoprotective effects in a rat model of colistin-induced nephrotoxicity, which is a model of acute kidney injury. nih.gov In this study, colistin administration led to significant increases in serum creatinine and blood urea (B33335) nitrogen (BUN), markers of kidney dysfunction, as well as inducing inflammation, oxidative stress, and apoptosis in kidney tissue. nih.gov
The co-administration of this compound with colistin was found to restore most of these alterations. nih.gov Specifically, it reduced the levels of inflammatory and apoptotic markers and mitigated oxidative stress. nih.gov Histopathological examination revealed that this compound helped to reduce inflammation, necrosis of tubular epithelial cells, and other signs of kidney damage induced by colistin. nih.gov While this study focuses on acute kidney injury, its findings on reducing inflammation and oxidative stress suggest a potential protective mechanism that could be relevant to chronic kidney disease, where these processes also play a significant role. Further research in established animal models of chronic renal failure is necessary to fully elucidate the therapeutic potential of this compound in this condition.
Molecular and Cellular Pharmacology of Transcrocetinate Sodium Salt
Interaction with Biological Pathways and Signaling
Transcrocetinate sodium salt has been shown to influence several key cellular signaling pathways involved in cell survival, stress response, and death.
Influence on Oxidative Stress and Apoptosis
This compound demonstrates a protective role against cellular damage by mitigating oxidative stress and apoptosis. In a study involving human embryonic kidney (HEK-293) cells exposed to myoglobin-induced cytotoxicity, a model for rhabdomyolysis-induced acute kidney injury, pretreatment with this compound led to a reduction in reactive oxygen species (ROS) production. nih.govnih.gov This effect is crucial as myoglobin (B1173299) is known to trigger oxidative and apoptotic pathways. nih.govnih.gov
The anti-apoptotic effect of this compound is further evidenced by its ability to modulate the expression of key proteins in the apoptotic cascade. Specifically, it has been observed to decrease the Bax/Bcl-2 ratio and the level of cleaved caspase-3, both of which are indicators of apoptosis. nih.govnih.govresearchgate.net By downregulating these pro-apoptotic markers, this compound helps to prevent programmed cell death induced by cellular stressors. nih.govnih.gov
Modulation of Autophagy Pathways (e.g., Beclin-1, LC3II/I ratio)
In addition to its anti-apoptotic effects, this compound also modulates autophagy, a cellular process of degradation and recycling of cellular components. In the same study on myoglobin-induced cytotoxicity in HEK-293 cells, this compound was found to reduce the levels of autophagy markers. nih.govnih.gov
Specifically, pretreatment with the compound led to a decrease in the levels of Beclin-1 and the LC3II/I ratio. nih.govnih.gov Beclin-1 is a key protein in the initiation of autophagy, while the conversion of LC3-I to LC3-II (reflected in the LC3II/I ratio) is a hallmark of autophagosome formation. nih.govmdpi.comresearchgate.net The reduction in these markers suggests that this compound can regulate autophagy pathways in response to cellular stress. nih.govnih.gov
Potential for Free Radical Scavenging Activity
This compound is recognized for its antioxidant properties, which contribute to its protective effects against oxidative damage. nih.govnih.gov Its capacity to scavenge free radicals helps to counteract the damaging effects of reactive oxygen species (ROS) in tissues. nih.gov This activity is particularly relevant in conditions of hypoxia or ischemia, where increased ROS production can lead to significant cellular injury. nih.govcancer.gov The free radical scavenging ability of this compound is a key component of its mechanism of action in mitigating oxidative stress-mediated cellular damage. nih.gov
Activity as an NMDA Receptor Antagonist
This compound has been identified as a high-affinity antagonist of the N-methyl-D-aspartate (NMDA) receptor. glpbio.commedkoo.comadooq.com NMDA receptors are crucial for excitatory neurotransmission in the central nervous system. By acting as an antagonist, this compound can modulate neuronal activity, which may contribute to its neuroprotective effects. springer.com
Impact on Protein and Enzyme Expression/Activity
The pharmacological effects of this compound also extend to the regulation of specific proteins and enzymes that play critical roles in cellular function and drug delivery.
Regulation of hENT-1 Levels and Gemcitabine (B846) Delivery
The human equilibrative nucleoside transporter 1 (hENT1), encoded by the SLC29A1 gene, is a key protein responsible for the transport of nucleoside analogs like the chemotherapy drug gemcitabine into cancer cells. nih.gov The level of hENT1 expression in pancreatic ductal adenocarcinoma (PDAC) has been shown to be a critical factor in determining the effectiveness of gemcitabine-based therapy. nih.govnih.gov While the direct regulatory effect of this compound on hENT-1 levels is not yet fully elucidated, its ability to improve oxygenation in hypoxic tumor microenvironments could indirectly influence the expression and function of transporters like hENT1, thereby potentially impacting gemcitabine delivery and efficacy. cancer.gov Further research is needed to clarify the specific relationship between this compound and hENT-1 expression.
Reactivation of Ribonucleotide Reductase and Cell Cycle Regulation
While direct evidence on the reactivation of ribonucleotide reductase by this compound is not currently available in the scientific literature, extensive research has been conducted on its parent compound, crocetin (B7823005), and its significant influence on cell cycle regulation. The cell cycle is a fundamental process for cell proliferation, and its regulation is intricately linked with the activity of enzymes like ribonucleotide reductase, which supplies the necessary precursors for DNA synthesis.
Crocetin has been shown to inhibit the proliferation of various cell types by intervening in the cell cycle at different phases. In vascular smooth muscle cells, crocetin was found to inhibit the transition from the G1 to the S phase. nih.gov This was achieved by suppressing the expression of cyclin D1, a key protein that drives cells through the G1 phase, and by increasing the levels of the cyclin-dependent kinase inhibitor (CDKI) p27kip1. nih.gov The table below summarizes the effect of crocetin on these cell cycle regulatory proteins.
| Cell Line | Treatment | Effect on Cyclin D1 | Effect on p27kip1 | Reference |
| Vascular Smooth Muscle Cells | Crocetin | Inhibition | Increased level | nih.gov |
Furthermore, in a study on N-nitroso-N-methylurea (NMU)-induced breast cancer in rats, crocetin was observed to decrease the expression of cyclin D1 while increasing the expression of p53 and p21Cip1, without a significant effect on p27Kip1. tums.ac.ir In pancreatic cancer cells, crocetin induced cell cycle arrest at the G2-M phase by increasing the phosphorylation of Cdc-2, a critical protein for entry into mitosis. aacrjournals.org These findings indicate that crocetin, and by extension its more bioavailable sodium salt, can modulate cell cycle progression through multiple pathways, which indirectly relates to the cellular demand for ribonucleotide reductase activity. However, research directly investigating a reactivation mechanism of this enzyme by this compound is needed.
Influence on Cytidine (B196190) Deaminase Activity
Currently, there is no scientific literature available that investigates the influence of this compound or its parent compound, crocetin, on the activity of cytidine deaminase. This enzyme plays a crucial role in pyrimidine (B1678525) salvage pathways and the metabolism of certain chemotherapeutic agents. Future research is required to determine if this compound has any modulatory effects on cytidine deaminase activity.
Downregulation of Matrix Metalloproteinases in Cancer Cells
Research has demonstrated that crocetin, the active component of this compound, can inhibit the invasiveness of cancer cells by downregulating the expression and activity of matrix metalloproteinases (MMPs). MMPs are a family of enzymes that degrade the extracellular matrix, a key process in tumor invasion and metastasis.
In a study using the highly invasive MDA-MB-231 human breast cancer cell line, crocetin was found to significantly inhibit cell invasion. This was accompanied by a reduction in the expression and activity of several MMPs. Specifically, crocetin treatment led to a decrease in the activity of pro-MMP-9 and the protein levels of pro-MMP-2 and active MMP-2. tums.ac.ir
| Cell Line | Treatment | Effect on MMPs | Reference |
| MDA-MB-231 (Breast Cancer) | Crocetin (10 µM) | Reduced pro-MMP-9 activity | tums.ac.ir |
| MDA-MB-231 (Breast Cancer) | Crocetin (10 µM) | Reduced pro-MMP-2 and MMP-2 protein levels | tums.ac.ir |
These findings suggest that the anti-invasive properties of crocetin are, at least in part, mediated by its ability to suppress the production and function of key MMPs involved in cancer progression.
Neurobiological Effects
Inhibition of Glutamatergic Synaptic Transmission
Trans-crocetin, the active form of this compound, has been identified as an antagonist of the N-methyl-D-aspartate (NMDA) receptor, a major type of ionotropic glutamate (B1630785) receptor. medchemexpress.commedchemexpress.commedchemexpress.com Glutamatergic synaptic transmission, primarily mediated by NMDA and AMPA receptors, is fundamental for excitatory neurotransmission in the central nervous system and plays a critical role in synaptic plasticity, learning, and memory.
By acting as an NMDA receptor antagonist, trans-crocetin can modulate glutamatergic signaling. This antagonistic activity can lead to an inhibition of excessive excitatory signals, a process that is implicated in various neurological conditions. The ability of trans-crocetin to cross the blood-brain barrier allows it to exert these effects directly within the central nervous system. medchemexpress.commedchemexpress.com
Modulation of Amyloidogenic Pathway and Tau Misprocessing
In the context of Alzheimer's disease pathology, trans-crocetin and a related compound, trans-crocin 4, have shown significant effects in modulating the amyloidogenic pathway and tau misprocessing in neuronal cell culture models. nih.gov
In studies using these models, trans-crocetin treatment led to a notable reduction in the levels of key enzymes involved in the production of amyloid-beta (Aβ) peptides, which form the characteristic plaques in Alzheimer's disease. Specifically, trans-crocetin decreased the levels of β-secretase (BACE1) and components of the γ-secretase complex (presenilin 1 and 2). nih.gov
Regarding tau pathology, which involves the hyperphosphorylation and aggregation of the tau protein into neurofibrillary tangles, both trans-crocetin and trans-crocin 4 demonstrated the ability to reduce total tau levels and its phosphorylation at specific sites. nih.gov They achieved this by suppressing the activity of key kinases, GSK3β and ERK1/2, which are known to phosphorylate tau. nih.gov
| Compound | Cellular Model | Key Findings | Reference |
| Trans-crocetin | Neuronal Cell Culture | Reduced β-secretase (BACE1) and γ-secretase components. | nih.gov |
| Trans-crocetin & Trans-crocin 4 | Neuronal Cell Culture | Reduced total tau and tau phosphorylation by suppressing GSK3β and ERK1/2 kinases. | nih.gov |
These findings highlight the potential of this compound to interfere with two of the central pathological cascades in Alzheimer's disease.
Analytical Methodologies and Research Techniques
Chromatographic Techniques for Quantification
Accurate quantification of transcrocetinate sodium salt and its parent compound, crocetin (B7823005), in biological samples is fundamental for pharmacokinetic and mechanistic studies. High-Performance Liquid Chromatography (HPLC) stands out as the primary technique for this purpose.
HPLC is a sensitive and reliable method for determining the concentration of crocetin, the active moiety of TSC, in biological matrices like human serum. nih.gov A common approach involves using a C18 reversed-phase column with a mobile phase typically consisting of a mixture of methanol (B129727), water, and acetic acid. nih.govnih.gov Detection is generally performed using a UV detector set at a wavelength where crocetin exhibits maximum absorbance, around 423-436 nm. nih.gov
Sample preparation is a critical step. Methods include direct protein precipitation with a solvent like acetonitrile (B52724) or solid-phase extraction (SPE) using C18 cartridges. nih.govnih.gov While both are effective, direct precipitation can offer a lower limit of quantification, reaching levels as low as 0.05 µg/ml. nih.govnih.gov The method's validation ensures linearity over a specific concentration range, with high precision and accuracy demonstrated by low intra-day and inter-day coefficients of variation. nih.govnih.gov
Table 1: Example HPLC Parameters for Crocetin Quantification
| Parameter | Description | Reference |
|---|---|---|
| Column | C18 Reversed-Phase | nih.govnih.gov |
| Mobile Phase | Methanol/Water/Acetic Acid (e.g., 85:14.5:0.5 v/v/v) | nih.govnih.gov |
| Flow Rate | 0.8 ml/min | nih.govnih.gov |
| Detection | UV at 423 nm | nih.govnih.gov |
| Internal Standard | 13-cis retinoic acid | nih.govnih.gov |
| Lower Limit of Quantification | 0.05 µg/ml (via direct precipitation) | nih.govnih.gov |
In Vitro Model Systems for Mechanistic Studies
In vitro models are indispensable for dissecting the molecular mechanisms underlying the biological activity of this compound.
Human Embryonic Kidney (HEK-293) cells are a widely used in vitro model to investigate the effects of TSC. nih.govnih.govmums.ac.irmums.ac.ir These cells, derived from human embryonic kidney, are utilized for their ease of growth and transfection, making them suitable for studying cellular pathways. cytion.com Research has extensively used HEK-293 cells to explore the protective effects of TSC against cytotoxicity induced by various substances, such as contrast media, myoglobin (B1173299), and the antibiotic colistin (B93849). nih.govnih.govmums.ac.ir
Studies have shown that pretreating HEK-293 cells with TSC can mitigate damage by reducing intracellular reactive oxygen species (ROS) production, modulating apoptosis (programmed cell death) by altering the Bax/Bcl-2 ratio and cleaved caspase-3 levels, and regulating autophagy pathways. nih.govnih.govmums.ac.irmums.ac.ir For example, TSC pretreatment was found to significantly attenuate cytotoxicity from sodium amidotrizoate/meglumine amidotrizoate (SAMA) and myoglobin by exerting antioxidant effects and modulating apoptosis and autophagy markers. nih.govnih.govmums.ac.ir While the prompt mentions HK-2 cells, another human kidney cell line, the available research predominantly focuses on the HEK-293 line for studying TSC's mechanisms. nih.govnih.govmums.ac.irmums.ac.irresearchgate.net
Table 2: Summary of In Vitro Studies with TSC in HEK-293 Cells
| Inducing Agent | Key Findings for TSC Pretreatment | Investigated Pathways | Reference |
|---|---|---|---|
| Contrast Media (SAMA) | Attenuated cytotoxicity, reduced ROS, decreased apoptosis and autophagy markers. | Antioxidant, ERK, Apoptosis, Autophagy | nih.govmums.ac.irnih.gov |
| Myoglobin | Reduced cytotoxicity and ROS production, condensed levels of autophagy and apoptosis markers. | Antioxidant, Apoptosis, Autophagy | nih.gov |
| Colistin | Improved cell viability, decreased ROS, reduced Bax/Bcl-2 ratio and levels of cleaved caspase-3, LC3, and Beclin-1. | Oxidative Stress, Apoptosis, Autophagy | mums.ac.ir |
Standard 2D cell culture models, such as Caco-2 cell monolayers grown on permeable supports, are a conventional method for assessing the permeability of compounds. nih.gov These models are used to predict intestinal drug absorption. nih.gov More recently, emerging technologies like microphysiological systems (MPS), also known as "organs-on-a-chip," offer a more physiologically relevant environment. nih.gov These systems can incorporate 3D cell structures, such as Caco-2 tubules, and mimic in vivo conditions more accurately, potentially improving the prediction of human drug absorption. nih.gov
The apparent permeability coefficient (Papp) is a key parameter calculated from these experiments to quantify the rate of a drug's passage across a cell monolayer. nih.gov While direct studies utilizing these specific systems to measure the permeability of this compound itself are not prominent in the reviewed literature, these models are critical for evaluating TSC's known effect of enhancing the diffusion and permeability of other molecules, such as oxygen. nih.govmedrxiv.orgnih.gov Therefore, 2D and MPS platforms could be valuable tools to quantify the extent to which TSC modulates the transport of other therapeutic agents across biological barriers.
In Vivo Animal Models for Pharmacodynamic and Efficacy Studies
In vivo animal models are crucial for evaluating the pharmacodynamic properties and therapeutic efficacy of this compound in a complex biological system. nih.govresearchgate.net These studies provide insights that cannot be obtained from in vitro experiments alone. nih.gov
Rodent models, particularly rats, have been instrumental in this research. nih.govnih.govresearchgate.net For instance, to study the efficacy of TSC in stroke, researchers have used models of focal cerebral ischemia like the three-vessel occlusion (3VO) model in rats. nih.gov In these studies, investigators assess both structural outcomes (e.g., infarct volume) and behavioral outcomes to determine the neuroprotective effects of the compound. nih.gov
In the context of kidney injury, rat models of contrast-induced nephropathy (CIN) have been employed. nih.gov These models are created by administering a contrast agent (like SAMA) to rats, often pre-treated with inhibitors of nitric oxide synthase and prostaglandin (B15479496) synthesis to sensitize the kidneys. nih.gov The efficacy of TSC is then evaluated by measuring biochemical markers of kidney function (e.g., serum blood urea (B33335) nitrogen and creatinine), markers of oxidative stress, inflammation (TNF-α), and histopathological changes in the kidney tissue. nih.gov These animal studies have demonstrated that TSC can provide protective effects through its anti-oxidant, anti-inflammatory, and anti-apoptotic properties. nih.govresearchgate.net
Table 3: Examples of In Vivo Animal Models for TSC Research
| Animal Model | Condition Studied | Key Endpoints Measured | Reference |
|---|---|---|---|
| Rat | Ischemic Stroke (3-Vessel Occlusion) | Behavioral outcomes, structural brain damage (infarct size), tissue oxygenation. | nih.gov |
| Rat | Hemorrhagic Stroke | Behavioral and structural outcomes. | nih.gov |
| Rat | Contrast-Induced Nephropathy (CIN) | Serum creatinine (B1669602) & BUN, oxidative stress markers, inflammation (TNF-α), apoptosis proteins, kidney histopathology. | nih.gov |
| Rat | Glioblastoma (C6 glioma cell implantation) | Tumor oxygenation (via oxygen-sensitive PET). | researchgate.net |
Future Directions in Transcrocetinate Sodium Salt Research
Exploration of Structure-Activity Relationships for Enhanced Oxygen Diffusion
The therapeutic potential of transcrocetinate sodium salt is intrinsically linked to its molecular structure. A key aspect of ongoing research is the exploration of the structure-activity relationship (SAR) to develop analogues with even greater oxygen diffusion-enhancing capabilities.
It has been established that the trans isomer of sodium crocetinate is the more effective form for increasing oxygen diffusivity, while the cis isomer appears to counteract this effect. nih.govresearchgate.net This fundamental observation underscores the importance of the spatial arrangement of the molecule. The rigid polyene backbone of the trans isomer is thought to be crucial for its mechanism of action, which involves altering the structure of water in blood plasma. researchgate.net By inducing the formation of additional hydrogen bonds among water molecules, TSC creates a more ordered water structure, which in turn facilitates the diffusion of oxygen. nih.govnih.gov
Future SAR studies will likely focus on modifying the carboxylate end groups and the polyene chain to optimize the interaction with water molecules and further enhance this ordering effect. The goal is to design new chemical entities with superior potency, allowing for greater therapeutic effect.
Investigation of Synergistic Effects with Other Therapeutic Modalities
A significant area of future research lies in the investigation of synergistic effects between this compound and other therapeutic modalities. Its ability to counteract hypoxia makes it a promising candidate for combination therapies where low oxygen levels are a barrier to efficacy.
One of the most explored synergistic applications is in oncology. Hypoxic tumors are notoriously resistant to radiation therapy, as oxygen is required to generate the cytotoxic free radicals that damage cancer cell DNA. By increasing oxygenation in the tumor microenvironment, TSC has the potential to act as a potent radiosensitizer, thereby improving the outcomes of radiotherapy. nih.govnih.gov Preclinical studies have shown that a liposomal formulation of TSC can improve in vitro tumor radiosensitivity. researchgate.net
Beyond oncology, TSC is being investigated for its potential synergistic effects in treating a range of ischemic conditions. nih.gov For instance, in the context of stroke or hemorrhagic shock, TSC could be used in conjunction with other treatments to protect tissues from hypoxic damage. researchgate.netunhas.ac.id There is also interest in its application for COVID-19, where it could potentially alleviate hypoxemia. medrxiv.org
The table below summarizes key research findings on the synergistic effects of this compound.
| Therapeutic Modality | Condition | Observed/Potential Synergistic Effect | Research Finding |
| Radiation Therapy | Cancer (e.g., Glioblastoma, Pancreatic Cancer) | Enhanced radiosensitivity of hypoxic tumors | TSC's ability to enhance oxygen diffusion can improve the efficacy of radiotherapy, which is dependent on oxygen to create cytotoxic effects on cancer cells. nih.govnih.gov |
| Various | Stroke, Hemorrhagic Shock, Myocardial Infarction | Improved tissue survival and function | By increasing oxygen delivery to ischemic tissues, TSC may enhance the effectiveness of other treatments aimed at restoring blood flow or protecting cells from damage. researchgate.netunhas.ac.id |
| Supportive Care | COVID-19 | Alleviation of hypoxemia | TSC is being investigated for its potential to improve blood oxygen levels in patients with respiratory distress. medrxiv.org |
Advanced Computational Modeling of Water-Solute Interactions
The primary mechanism of action of this compound—enhancing oxygen diffusion through the modification of water structure—is a complex physicochemical phenomenon. Advanced computational modeling is a powerful tool for gaining a more granular understanding of these interactions.
Molecular simulations have already suggested that the increase in the diffusivity of solutes like oxygen and glucose occurs within the ordered regions of water created by TSC. nih.gov These models indicate that TSC induces greater hydrogen bonding among water molecules, leading to a more structured aqueous environment. nih.gov
Future computational studies will likely employ more sophisticated modeling techniques, such as quantum mechanics/molecular mechanics (QM/MM) and advanced molecular dynamics simulations. These methods can provide deeper insights into:
The precise nature of the hydrogen bonding network around the TSC molecule.
The energetic landscape of water-TSC interactions.
The specific structural changes in water that lead to enhanced oxygen diffusion.
By simulating these interactions at the atomic level, researchers can better predict how modifications to the TSC structure might influence its diffusion-enhancing properties, thus guiding the rational design of more potent analogues.
Development of Novel In Vitro and Ex Vivo Models for Hypoxia Research
To further explore the therapeutic potential of this compound and to screen new analogues, the development of more sophisticated in vitro and ex vivo models that accurately replicate hypoxic conditions is crucial.
Current research has utilized various models, from simple aqueous solutions to demonstrate the fundamental effect on oxygen diffusion to more complex biological systems. For instance, in vitro studies have confirmed that TSC can increase oxygen diffusion in water by up to 30%. medrxiv.org Animal models, such as a rat model of intracerebral hemorrhage, have been used to assess the neuroprotective effects of TSC in a setting of tissue hypoxia. researchgate.net
A notable advancement is the use of a liposomal formulation of TSC (NP TSC) in a triple-negative breast cancer model. researchgate.net In this in vitro model, NP TSC was shown to be non-toxic to the cancer cells and to cause a concentration-dependent reoxygenation of the tumor cells that persisted for over 48 hours. researchgate.net This reoxygenation effect was confirmed to enhance the radiosensitivity of the cancer cells. researchgate.net
Future efforts in this area may focus on developing:
Three-dimensional (3D) cell culture models (e.g., spheroids, organoids) that better mimic the complex microenvironment of hypoxic tissues.
Microfluidic devices ("organ-on-a-chip") that allow for precise control of oxygen gradients and real-time monitoring of cellular responses to TSC.
Ex vivo models using perfused tissues or organs to study the effects of TSC in a more physiologically relevant context.
The table below presents data from a study on a novel liposomal formulation of TSC.
| Cell Line | Formulation | Effect |
| MDA-MB-231 (Triple-Negative Breast Cancer) | NP TSC (Liposomal this compound) | Non-toxic to cells. researchgate.net |
| MDA-MB-231 (Triple-Negative Breast Cancer) | NP TSC (Liposomal this compound) | Concentration-dependent reoxygenation of hypoxic tumor cells. researchgate.net |
| MDA-MB-231 (Triple-Negative Breast Cancer) | NP TSC (Liposomal this compound) | Increased DNA double-strand breaks in the presence of radiation under hypoxic conditions, indicating radiosensitization. researchgate.net |
Further Elucidation of Non-Oxygen Diffusion Mediated Mechanisms
While the primary mechanism of this compound is understood to be the enhancement of oxygen diffusion, it is possible that other, non-oxygen diffusion-mediated mechanisms contribute to its therapeutic effects. Future research should aim to elucidate these potential alternative or complementary pathways.
For example, given its carotenoid structure, TSC may possess antioxidant properties that could contribute to its protective effects in ischemic tissues. The interaction of TSC with cell membranes or specific proteins could also trigger signaling pathways that promote cell survival under hypoxic stress. Investigating these possibilities will provide a more complete picture of the pharmacological profile of TSC and could uncover new therapeutic applications.
Q & A
Q. How can this compound be integrated into cross-disciplinary research, such as combinatorial therapies for ischemic stroke?
- Methodological Answer :
- Synergy Screening : Use checkerboard assays (e.g., transcrocetinate + tissue plasminogen activator) to calculate fractional inhibitory concentration indices (FICI).
- In Vivo Testing : Employ middle cerebral artery occlusion (MCAO) models with staggered drug administration windows (0–6 hr post-ischemia).
- Outcome Metrics : Combine infarct volume analysis (MRI) with functional recovery scores (e.g., modified Rankin Scale) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
